Nicotinaldehyde semicarbazone

説明

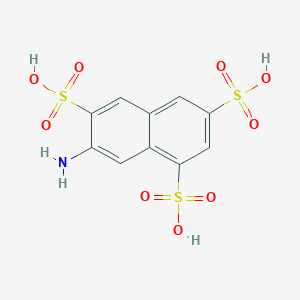

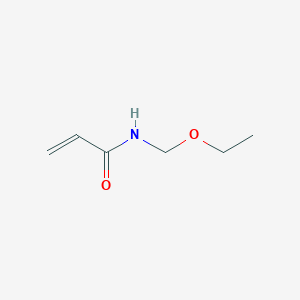

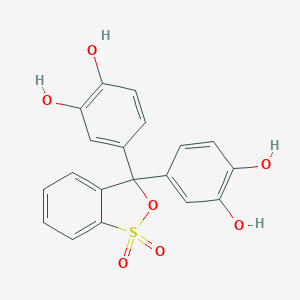

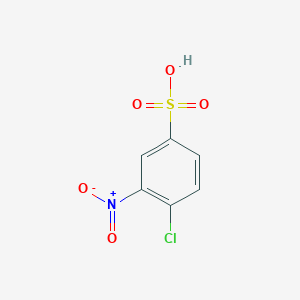

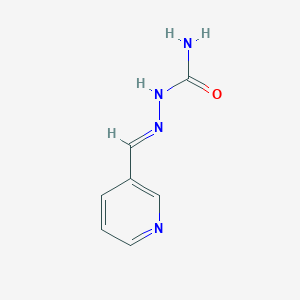

Nicotinaldehyde semicarbazone is a derivative of imines formed by a condensation reaction between a ketone or aldehyde and semicarbazide . The molecule contains a total of 20 atoms, including 8 Hydrogen atoms, 7 Carbon atoms, 4 Nitrogen atoms, and 1 Oxygen atom .

Synthesis Analysis

Semicarbazone derivatives can be synthesized through one-pot reactions of aldehyde or ketones, hydrazine hydrate, and phenylisocyanate in methanol . In the context of cancer treatment, nicotinaldehyde has been identified as a novel precursor that can be used for NAD biosynthesis by human leukemia cells .

Molecular Structure Analysis

The Nicotinaldehyde semicarbazone molecule contains a total of 20 bonds. There are 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, 1 hydrazone, and 1 Pyridine .

Chemical Reactions Analysis

Semicarbazones are known to have versatile biological activities. They behave as chelating ligands due to their N and O atoms and electron delocalization along the semicarbazone moiety. Various semicarbazone complexes have been synthesized that exhibit biological activities .

科学的研究の応用

Comprehensive Analysis of Nicotinaldehyde Semicarbazone Applications

Nicotinaldehyde semicarbazone is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. Below is a detailed analysis of six unique applications of this compound, each discussed in a separate section.

Antibacterial Activity: Nicotinaldehyde semicarbazone derivatives have been studied for their antibacterial properties. These compounds have shown efficacy against a range of bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus . The mechanism of action often involves the inhibition of bacterial growth or the disruption of bacterial cell wall synthesis.

Antifungal Applications: The antifungal activity of semicarbazone derivatives is another area of interest. Nickel(II) complexes of semicarbazone derivatives have demonstrated antifungal properties, which could be utilized in developing new antifungal agents . These compounds can target fungal cell membranes or interfere with essential enzymes within fungal cells.

Antioxidant Properties: Semicarbazone compounds, including nicotinaldehyde semicarbazone, can exhibit antioxidant activities. This property is beneficial in combating oxidative stress in biological systems, which is a factor in many chronic diseases . Antioxidants can neutralize free radicals, thereby protecting cells from damage.

Anticancer and Antiproliferative Effects: Research has indicated that semicarbazone derivatives can have anticancer and antiproliferative effects. These compounds may work by inducing apoptosis in cancer cells or inhibiting cell division . The ability to selectively target cancer cells makes semicarbazone derivatives promising candidates for cancer therapy.

Antimalarial and Antiprotozoal Activity: The fight against malaria and other protozoal infections could benefit from the application of nicotinaldehyde semicarbazone derivatives. These compounds have shown potential in inhibiting the growth of Plasmodium species, the parasites responsible for malaria . They may also be effective against other protozoan pathogens.

Metal Ion Chelation and Removal: Semicarbazone derivatives can act as chelating agents due to their ability to bind metal ions. This property is useful in the removal of toxic metals from the environment or the body . For example, semicarbazone derivatives of calix[4]arene have been used for the removal of Cr(VI) ions, a known carcinogen .

Corrosion Inhibition: The application of nicotinaldehyde semicarbazone derivatives as organic corrosion inhibitors is an area of significant industrial importance . These compounds can form a protective layer on metal surfaces, preventing corrosion and extending the life of metal components.

Eco-Friendly Insecticide Activity: Some semicarbazone derivatives have been developed into eco-friendly insecticides, such as Metaflumizone . These compounds can effectively control insect populations without causing harm to the environment, making them an attractive alternative to traditional insecticides.

作用機序

Mode of Action

It is known that semicarbazones and thiosemicarbazones have been found to inhibit cathepsin B activity . Cathepsin B is a lysosomal cysteine protease that plays multiple roles both in physiological and pathological processes .

Biochemical Pathways

Nicotinaldehyde, a precursor of Nicotinaldehyde semicarbazone, has been identified as a novel precursor of NAD biosynthesis in leukemia cells . NAD biosynthesis from nicotinaldehyde depends on NAPRT and occurs via the Preiss–Handler pathway . This suggests that Nicotinaldehyde semicarbazone may also influence these biochemical pathways.

Result of Action

It is known that nicotinaldehyde supplementation replenishes the intracellular nad level in leukemia cells treated with nampt inhibitor apo866 and prevents apo866-induced oxidative stress, mitochondrial dysfunction, and atp depletion .

Action Environment

The action of Nicotinaldehyde semicarbazone can be influenced by various environmental factors. For instance, the availability of Nicotinaldehyde in a tumor environment fully blunts the antitumor activity of APO866 in vitro and in vivo . This highlights the importance of the tumor metabolic environment in modulating the efficacy of NAD-lowering cancer treatment .

特性

IUPAC Name |

[(E)-pyridin-3-ylmethylideneamino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c8-7(12)11-10-5-6-2-1-3-9-4-6/h1-5H,(H3,8,11,12)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOXNAZTHRZSNQ-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=NNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=N/NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nicotinaldehyde semicarbazone | |

CAS RN |

13370-80-4 | |

| Record name | Nicotinaldehyde semicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013370804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinaldehyde semicarbazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。